molecular formula C13H18N2 B14266900 1H-1,5-Benzodiazepine, 2,3-dihydro-2,2,4,8-tetramethyl- CAS No. 160205-35-6

1H-1,5-Benzodiazepine, 2,3-dihydro-2,2,4,8-tetramethyl-

Cat. No.: B14266900
CAS No.: 160205-35-6
M. Wt: 202.30 g/mol
InChI Key: JMDOYGYWPDHINV-UHFFFAOYSA-N
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Description

1H-1,5-Benzodiazepine, 2,3-dihydro-2,2,4,8-tetramethyl- is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are known for their diverse pharmacological properties, including anxiolytic, hypnotic, and anticonvulsant effects. This particular compound is characterized by its unique structure, which includes four methyl groups attached to the benzodiazepine core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,5-Benzodiazepine, 2,3-dihydro-2,2,4,8-tetramethyl- typically involves the reaction of o-phenylenediamine with acetone under prototropic conditions . This reaction leads to the formation of the benzodiazepine ring system. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which allow for the efficient and scalable production of benzodiazepines . These methods often utilize automated systems to control reaction parameters, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1H-1,5-Benzodiazepine, 2,3-dihydro-2,2,4,8-tetramethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the benzodiazepine ring to a more saturated form.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzodiazepine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.

Major Products: The major products formed from these reactions include N-oxides, reduced benzodiazepines, and halogenated derivatives .

Scientific Research Applications

1H-1,5-Benzodiazepine, 2,3-dihydro-2,2,4,8-tetramethyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-1,5-Benzodiazepine, 2,3-dihydro-2,2,4,8-tetramethyl- involves binding to the gamma-aminobutyric acid (GABA) receptor in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor, and the pathways involved are related to the modulation of chloride ion channels .

Similar Compounds:

  • 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine
  • 2-Methyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine

Comparison: 1H-1,5-Benzodiazepine, 2,3-dihydro-2,2,4,8-tetramethyl- is unique due to the presence of four methyl groups, which can influence its pharmacokinetic and pharmacodynamic properties. Compared to similar compounds, it may exhibit different binding affinities and metabolic stability .

This detailed article provides a comprehensive overview of 1H-1,5-Benzodiazepine, 2,3-dihydro-2,2,4,8-tetramethyl-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

160205-35-6

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

2,2,4,8-tetramethyl-1,3-dihydro-1,5-benzodiazepine

InChI

InChI=1S/C13H18N2/c1-9-5-6-11-12(7-9)15-13(3,4)8-10(2)14-11/h5-7,15H,8H2,1-4H3

InChI Key

JMDOYGYWPDHINV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)C)NC(C1)(C)C

Origin of Product

United States

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